

An In-depth Technical Guide to the Physicochemical Properties of 2-Aminobutanamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Aminobutanamide

Cat. No.: B112745

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobutanamide, a chiral amide, serves as a crucial building block in synthetic organic chemistry. Its significance is particularly noted in the pharmaceutical industry, where it is a key intermediate in the synthesis of certain active pharmaceutical ingredients, most notably the anti-epileptic drug Levetiracetam.^{[1][2]} A thorough understanding of its physicochemical properties is paramount for its effective handling, reaction optimization, and for ensuring the quality and purity of final products. This guide provides a detailed overview of the core physicochemical properties of **2-Aminobutanamide**, supported by experimental methodologies and a logical workflow for their determination.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **2-Aminobutanamide** and its common hydrochloride salt. It is important to distinguish between the free base and its salt form, as their properties can differ significantly. The data presented is a compilation from various sources, and it's worth noting that some values, particularly for the free base, are predicted rather than experimentally determined.

Property	2-Aminobutanamide (Free Base)	(S)-2-Aminobutanamide Hydrochloride
IUPAC Name	2-aminobutanamide[3]	(2S)-2-aminobutanamide;hydrochloride[4]
Synonyms	2-Aminobutyramide, H-Abu-NH ₂	(S)-2-Aminobutyramide hydrochloride, L-2-Aminobutanamide HCl
CAS Number	53726-14-0[3][5]	7682-20-4
Molecular Formula	C ₄ H ₁₀ N ₂ O[3][5]	C ₄ H ₁₁ CIN ₂ O[4]
Molecular Weight	102.14 g/mol [3][5]	138.59 g/mol [4]
Melting Point	Not available (N/A)[5]	259-263 °C[6][7][8]
Boiling Point	245.7 ± 23.0 °C at 760 mmHg (Predicted)[5]	Not applicable
Density	1.0 ± 0.1 g/cm ³ (Predicted)[5]	Not available
Solubility	Soluble in water.	Soluble in water, slightly soluble in DMSO and Methanol.[6][7][9]
pKa	Not explicitly found	Not explicitly found
Appearance	Solid	White to off-white solid.[6][7][10]
LogP	-1.10 (Predicted)[5]	Not available

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of a specific compound like **2-Aminobutanamide** are often developed in-house by research laboratories. However, based on general principles of analytical chemistry, the following methodologies would be appropriate.

Determination of Melting Point

The melting point of **(S)-2-Aminobutanamide** hydrochloride can be determined using a standard melting point apparatus.

Methodology:

- A small, dry sample of the crystalline solid is packed into a capillary tube.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- The temperature range from which the substance begins to melt to when it is completely liquid is recorded as the melting point range.

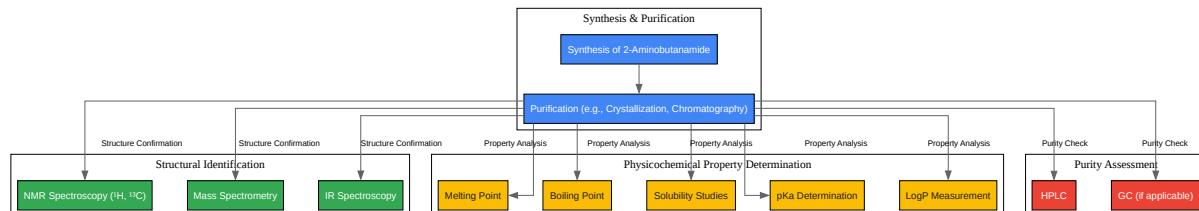
Determination of Solubility

The solubility of **2-Aminobutanamide** and its hydrochloride salt in various solvents can be determined by the equilibrium solubility method.

Methodology:

- An excess amount of the compound is added to a known volume of the solvent (e.g., water, DMSO, methanol) in a sealed vial.
- The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
- The suspension is then filtered to remove the undissolved solid.
- The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or a calibrated standard curve.

Determination of pKa


The acid dissociation constant (pKa) of the primary amine group in **2-Aminobutanamide** can be determined by potentiometric titration.

Methodology:

- A known concentration of **2-Aminobutanamide** is dissolved in water.
- The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
- The pH of the solution is monitored using a calibrated pH meter as the acid is added incrementally.
- A titration curve (pH vs. volume of titrant added) is plotted.
- The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a chemical entity like **2-Aminobutanamide**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the synthesis, purification, and physicochemical characterization of **2-Aminobutanamide**.

Biological Relevance and Applications

The primary biological significance of **2-Aminobutanamide** lies in its role as a precursor in pharmaceutical manufacturing. Specifically, the (S)-enantiomer is a key intermediate in the synthesis of Levetiracetam, an anticonvulsant medication used to treat epilepsy.^{[1][2]} The stereochemistry of **2-Aminobutanamide** is critical, as the biological activity of the final drug is dependent on the correct enantiomer. While **2-Aminobutanamide** itself is not known to have significant direct biological or signaling pathway activity, its purity and physicochemical characteristics are essential for the efficient and stereoselective synthesis of its downstream pharmaceutical products.

Conclusion

This technical guide provides a consolidated overview of the essential physicochemical properties of **2-Aminobutanamide**. The presented data, compiled from various scientific sources, offers a valuable resource for researchers and professionals in drug development and

chemical synthesis. The outlined experimental protocols provide a foundational understanding of the methodologies required for the empirical determination of these properties, and the logical workflow diagram offers a clear roadmap for a comprehensive characterization process. A thorough grasp of these fundamental characteristics is indispensable for the successful application of **2-Aminobutanamide** in its intended synthetic routes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride - Google Patents [patents.google.com]
- 2. Biocatalytic production of (S)-2-aminobutanamide by a novel d-aminopeptidase from *Brucella* sp. with high activity and enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Aminobutanamide | C4H10N2O | CID 4217966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2S)-2-Aminobutanamide hydrochloride | C4H11ClN2O | CID 11961924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Aminobutanamide | CAS#:53726-14-0 | Chemsoc [chemsoc.com]
- 6. (2S)-2-aminobutanamide Hydrochloride | lookchem [lookchem.com]
- 7. (S)-2-Aminobutyramide hydrochloride | 7682-20-4 [chemicalbook.com]
- 8. (S)-(+)-2-Aminobutanamide hydrochloride 97 7682-20-4 [sigmaaldrich.com]
- 9. (R)-(-)-2-Aminobutanamide hydrochloride , 96% , 103765-03-3 - CookeChem [cookechem.com]
- 10. (S)-2-Aminobutyramide Hydrochloride CAS 7682-20-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 2-Aminobutanamide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b112745#2-aminobutanamide-physicochemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com